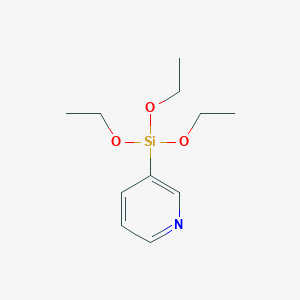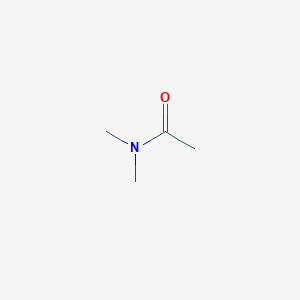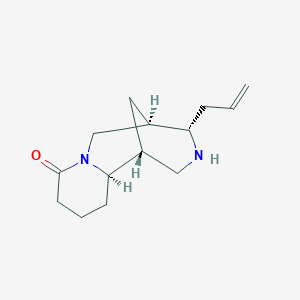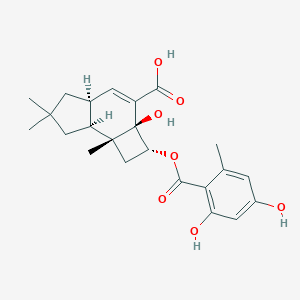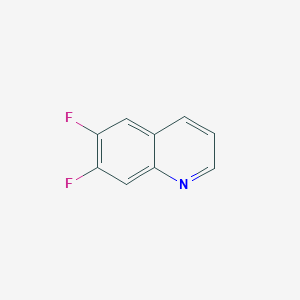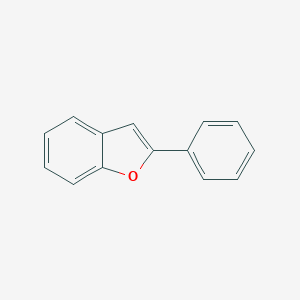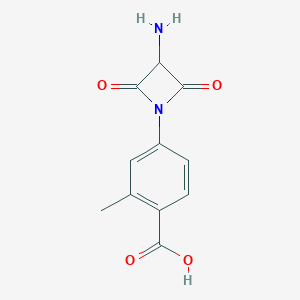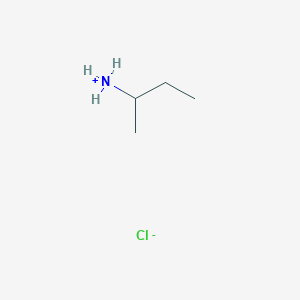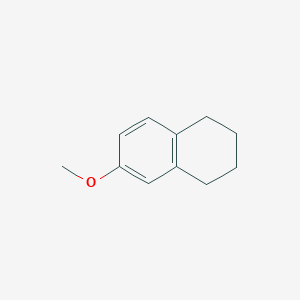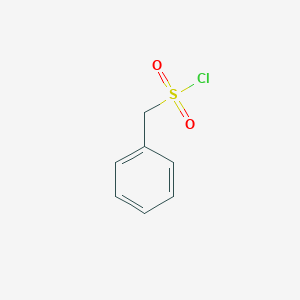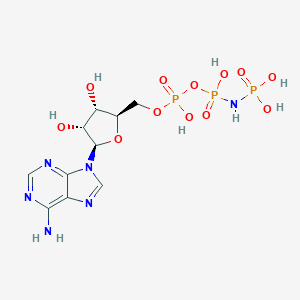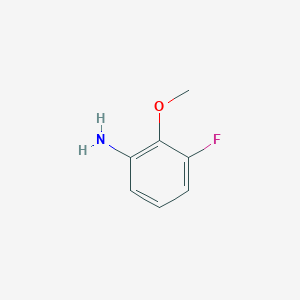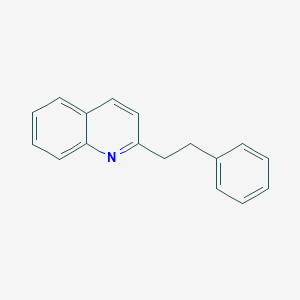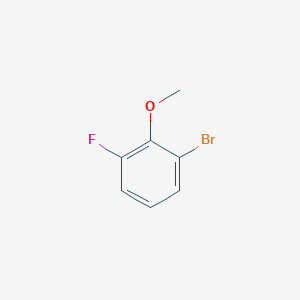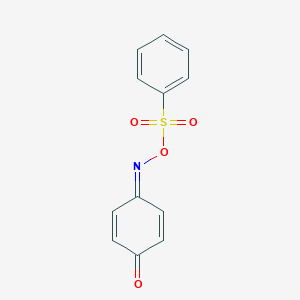
p-Benzoquinone O-(phenylsulfonyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Benzoquinone O-(phenylsulfonyl)oxime, commonly referred to as BPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline solid that is used in various applications, including as a reagent in organic synthesis and as a catalyst in chemical reactions. In recent years, BPO has been extensively studied for its potential therapeutic properties, making it an exciting area of research.
作用機序
BPO is known to inhibit the activity of enzymes that are involved in various biological processes. It works by binding to the active site of the enzyme, preventing it from carrying out its function. In addition, BPO has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes it a promising candidate for the development of anticancer drugs.
生化学的および生理学的効果
BPO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of antimicrobial and antiviral drugs. Moreover, BPO has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the advantages of using BPO in lab experiments is its unique chemical structure, which allows it to bind to specific targets. This makes it a valuable tool in the study of enzymes and proteins. However, one of the limitations of using BPO is its toxicity. It can be harmful if ingested or inhaled, making it important to handle with care.
将来の方向性
There are several future directions for the study of BPO. One area of research is the development of BPO-based drugs for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of BPO and its interaction with enzymes and proteins. Moreover, the synthesis of BPO derivatives with improved properties is an exciting area of research. Overall, the study of BPO has the potential to lead to the development of novel therapeutic agents and contribute to our understanding of biological processes.
合成法
The synthesis of BPO involves the reaction between p-benzoquinone and phenylsulfonylhydroxylamine. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the resulting product is purified through recrystallization.
科学的研究の応用
BPO has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, antiviral, and antitumor properties. Moreover, BPO has been used as a probe to study the mechanism of action of various enzymes and proteins. Its unique chemical structure allows it to bind to specific targets, making it a valuable tool in scientific research.
特性
CAS番号 |
1831-69-2 |
|---|---|
製品名 |
p-Benzoquinone O-(phenylsulfonyl)oxime |
分子式 |
C12H9NO4S |
分子量 |
263.27 g/mol |
IUPAC名 |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C12H9NO4S/c14-11-8-6-10(7-9-11)13-17-18(15,16)12-4-2-1-3-5-12/h1-9H |
InChIキー |
JOSADQDTFOIECX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
その他のCAS番号 |
1831-69-2 |
同義語 |
4-[[(Phenylsulfonyl)oxy]imino]-2,5-cyclohexadien-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



